2-Chloro-4-(4-formylphenoxy)benzonitrile
Overview
Description
2-Chloro-4-(4-formylphenoxy)benzonitrile is an organic compound with the molecular formula C14H8ClNO2 It is characterized by the presence of a chloro group, a formyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-formylphenoxy)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-formylphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: 2-Chloro-4-(4-carboxyphenoxy)benzonitrile.
Reduction: 2-Chloro-4-(4-hydroxyphenoxy)benzonitrile.
Substitution: 2-Amino-4-(4-formylphenoxy)benzonitrile.
Scientific Research Applications
2-Chloro-4-(4-formylphenoxy)benzonitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-formylphenoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzonitrile
- 4-(4-Formylphenoxy)benzonitrile
Comparison
2-Chloro-4-(4-formylphenoxy)benzonitrile is unique due to the presence of both a chloro group and a formyl group, which confer distinct reactivity and properties. Compared to 2-Chloro-4-fluorobenzonitrile, the formyl group in this compound allows for additional functionalization and chemical transformations. Similarly, compared to 4-(4-Formylphenoxy)benzonitrile, the chloro group in this compound provides unique substitution possibilities.
Properties
IUPAC Name |
2-chloro-4-(4-formylphenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-14-7-13(6-3-11(14)8-16)18-12-4-1-10(9-17)2-5-12/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBKVJGPCNWWMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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